molecular formula C14H9NO B8812244 9H-xanthene-9-carbonitrile CAS No. 85554-24-1

9H-xanthene-9-carbonitrile

Cat. No. B8812244
Key on ui cas rn: 85554-24-1
M. Wt: 207.23 g/mol
InChI Key: ATOQLGNDBZUHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710198

Procedure details

17.5 g (0.268 mol) of potassium cyanide are added in portions to a solution, heated at 50° C., of 24.2g (0.122 mol) of xanthydrol in 420 ml of acetic acid. The reaction mixture is subsequently stirred at 60° C. for 2 hours and then cooled, poured onto 400 ml of water and extracted with ethyl acetate/hexane=1:1. The organic phases are washed with water, combined, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Chromatography of the residue over silica gel using the mobile phase system hexane/ethyl acetate=19:1 and crystallization of the pure fractions from ether/petroleum ether gives 20.2 g (80%) of 9-cyano-xanthene, melting point 101° C. (compound (102), Table 1). The compounds (111), (112), (113), (114), (115), (116) and (117) are prepared analogously to Example 2 from the corresponding substituted xanthydrols and thioxanthydrols, such as, for example, 4-cyclohexyl-xanthydrol, 2-tert-butyl-xanthydrol, 2-nonyl-xanthydrol, 2-(α,α-dimethylbenzyl)-4-methyl-xanthydrol, 2-n-propoxy-xanthydrol, 2,4-diethylthioxanthydrol or 2-dodecyl-thioxanthydrol.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[CH:4]1[CH:9]=[C:8]2[CH:10](O)[C:11]3[C:16]([O:17][C:7]2=[CH:6][CH:5]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3.O>C(O)(=O)C>[C:1]([CH:10]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=2[O:17][C:7]2[C:8]1=[CH:9][CH:4]=[CH:5][CH:6]=2)#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
24.2 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate/hexane=1:1
WASH
Type
WASH
Details
The organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
Chromatography of the residue over silica gel using the mobile phase system hexane/ethyl acetate=19:1 and crystallization of the pure fractions from ether/petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1C2=CC=CC=C2OC=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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